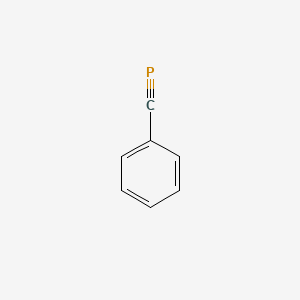
Phosphine, phenylmethylidyne-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, phenylmethylidyne- is an organophosphorus compound with the molecular formula C₇H₅P and a molecular weight of 120.0884 g/mol It is a member of the phosphine family, characterized by the presence of a phosphorus atom bonded to a phenylmethylidyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, phenylmethylidyne- can be synthesized through several methods. One common approach involves the reaction of halogenophosphines with organometallic reagents such as Grignard reagents . For example, the interaction of chlorophosphines with Grignard reagents can yield the desired phosphine compound. Another method involves the reduction of phosphine oxides using reducing agents like phenylsilane .
Industrial Production Methods
Industrial production of phosphine, phenylmethylidyne- typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of transition-metal-catalyzed reactions has also been explored to improve efficiency and selectivity in the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphine, phenylmethylidyne- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction of phosphine oxides back to phosphines using agents like phenylsilane.
Substitution: It can participate in substitution reactions, where the phenylmethylidyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Phenylsilane is a commonly used reducing agent for phosphine oxides.
Substitution: Reagents such as alkyl halides and organolithium compounds are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various organophosphorus compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphine, phenylmethylidyne- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphine, phenylmethylidyne- involves its interaction with molecular targets through its phosphorus atom. In catalytic processes, it acts as a ligand, coordinating with metal centers to facilitate various chemical reactions . In biological systems, its derivatives may interact with enzymes and other biomolecules, influencing biochemical pathways .
Comparison with Similar Compounds
Phosphine, phenylmethylidyne- can be compared with other organophosphorus compounds such as:
Triphenylphosphine: Similar in structure but with three phenyl groups instead of a phenylmethylidyne group.
Diphenylphosphine: Contains two phenyl groups and exhibits different reactivity and applications.
Methylphosphine: A simpler compound with a methyl group, showing different chemical properties.
Properties
CAS No. |
76684-21-4 |
|---|---|
Molecular Formula |
C7H5P |
Molecular Weight |
120.09 g/mol |
IUPAC Name |
benzylidynephosphane |
InChI |
InChI=1S/C7H5P/c8-6-7-4-2-1-3-5-7/h1-5H |
InChI Key |
HKLDTKWOJPNPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















